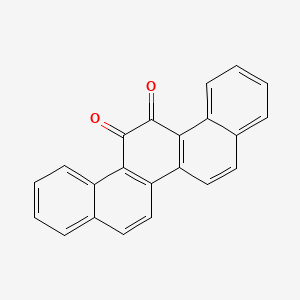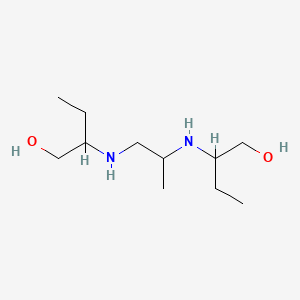
1-Butanol, 2,2'-(propylenediimino)di-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Butanol, 2,2’-(propylenediimino)di- is an organic compound that belongs to the class of alcohols It is characterized by the presence of two butanol groups connected by a propylenediimino linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butanol, 2,2’-(propylenediimino)di- typically involves the reaction of 1-butanol with propylenediamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as p-toluenesulfonic acid, which facilitates the formation of the desired product . The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
In industrial settings, the production of 1-Butanol, 2,2’-(propylenediimino)di- is scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent quality and high throughput. The use of advanced separation techniques, such as distillation and crystallization, further enhances the purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
1-Butanol, 2,2’-(propylenediimino)di- undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of the hydroxyl and amino functional groups in the molecule.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reduction reactions involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can occur at the hydroxyl or amino groups, leading to the formation of various derivatives.
Major Products Formed
The major products formed from these reactions include butanol derivatives, amines, and carboxylic acids. These products have significant applications in various chemical processes and industries .
Aplicaciones Científicas De Investigación
1-Butanol, 2,2’-(propylenediimino)di- has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-Butanol, 2,2’-(propylenediimino)di- involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions. It can also form hydrogen bonds with other molecules, influencing their reactivity and stability . The presence of both hydroxyl and amino groups allows it to engage in multiple types of interactions, making it a versatile compound in chemical and biological systems .
Comparación Con Compuestos Similares
Similar Compounds
1-Butanol: A primary alcohol with a single hydroxyl group.
2-Butanol: A secondary alcohol with a hydroxyl group on the second carbon.
Propylenediamine: A diamine with two amino groups on a propane backbone.
Uniqueness
1-Butanol, 2,2’-(propylenediimino)di- is unique due to the presence of both hydroxyl and amino functional groups, which confer distinct chemical properties and reactivity. This dual functionality allows it to participate in a wider range of chemical reactions compared to its simpler counterparts .
Propiedades
Número CAS |
91965-06-9 |
|---|---|
Fórmula molecular |
C11H26N2O2 |
Peso molecular |
218.34 g/mol |
Nombre IUPAC |
2-[2-(1-hydroxybutan-2-ylamino)propylamino]butan-1-ol |
InChI |
InChI=1S/C11H26N2O2/c1-4-10(7-14)12-6-9(3)13-11(5-2)8-15/h9-15H,4-8H2,1-3H3 |
Clave InChI |
VIJMCLDEVRPIOU-UHFFFAOYSA-N |
SMILES canónico |
CCC(CO)NCC(C)NC(CC)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



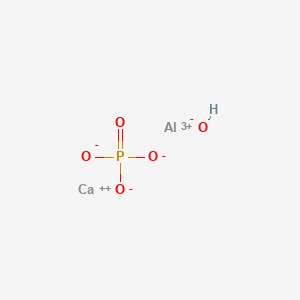
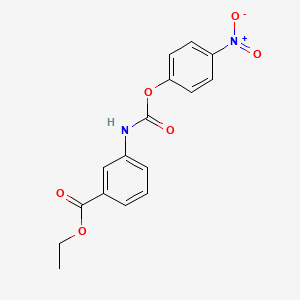
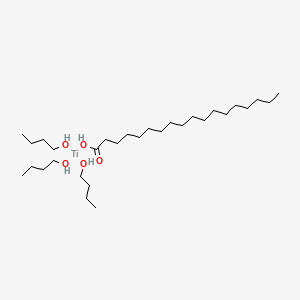

![Morpholine, 4-[(4-chlorophenyl)methyl]-2-(2-phenylethyl)-, (2R)-](/img/structure/B12642237.png)

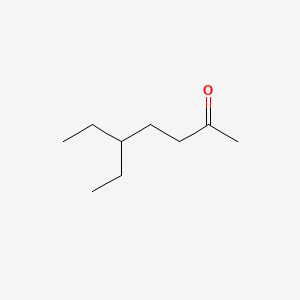


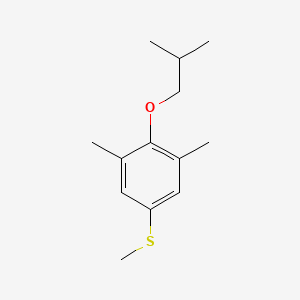
![(2,5-Dioxopyrrolidin-1-yl) 4-[(3-chloro-4-morpholin-4-ylphenyl)methyl]piperazine-1-carboxylate](/img/structure/B12642276.png)

